1,3-Diethoxy-4-iodobutan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
88208-19-9 |
|---|---|
Molecular Formula |
C8H17IO3 |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1,3-diethoxy-4-iodobutan-1-ol |
InChI |
InChI=1S/C8H17IO3/c1-3-11-7(6-9)5-8(10)12-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
RGJMJRLFTLWISA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(O)OCC)CI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Diethoxy 4 Iodobutan 1 Ol
Established Synthetic Routes and Mechanistic Considerations
The synthesis of a complex molecule like 1,3-Diethoxy-4-iodobutan-1-OL, featuring multiple functional groups, would necessitate highly controlled and selective chemical reactions. The following sections explore potential, though not explicitly documented, pathways for its creation.
Regioselective Functionalization Approaches
Regioselectivity would be paramount in synthesizing this compound to ensure the precise placement of the iodo and diethoxy groups. A plausible strategy could involve the regioselective opening of an epoxide. For instance, a suitably substituted butene-derived epoxide could be opened by an iodide nucleophile. The position of the attack would be directed by the electronic and steric nature of the substituents on the epoxide ring, potentially leading to the desired 4-iodo-1,3-diol backbone. Subsequent selective etherification of the hydroxyl groups would then be required.
Another approach could be the halofunctionalization of a homoallylic alcohol. This would involve reacting a precursor containing a double bond and a hydroxyl group at appropriate positions with an iodine source and an ethanol-based reagent. The reaction would proceed through a cyclic iodonium (B1229267) ion intermediate, with the regioselectivity of the subsequent nucleophilic attack by ethanol (B145695) being a critical factor.
Transformations from Oxygenated Precursors
Building the target molecule from readily available oxygenated precursors represents a logical synthetic direction. A potential starting material could be a derivative of a four-carbon sugar or a polyol like erythritol. For example, 1,4-anhydroerythritol, a deoxydehydration product of erythritol, could theoretically be transformed into key intermediates. rsc.org One could envision a pathway involving the protection of specific hydroxyl groups, followed by activation and substitution reactions to introduce the iodo and ethoxy functionalities. The selective conversion of 1,4-anhydroerythritol to 1,4-butanediol (B3395766) has been achieved using a dual-catalyst system, which highlights the potential for manipulating such precursors. rsc.org
The transformation of tertiary benzyl (B1604629) alcohols into vicinal halo-substituted derivatives using N-halosuccinimides in green solvents like water has been reported, suggesting that similar halogenation strategies could be adapted for different alcohol precursors. nih.gov
Cascade Reactions and Tandem Processes
Modern organic synthesis increasingly relies on cascade or tandem reactions, which allow for the construction of complex molecules in a single pot by combining multiple reaction steps. nih.gov This approach improves efficiency and reduces waste. nih.gov For this compound, a hypothetical cascade reaction could be designed starting from simpler substrates. For instance, a process could be initiated by a Michael addition, followed by an aldol (B89426) reaction and subsequent nucleophilic substitution to introduce the required functionalities in a sequential manner. beilstein-journals.org While specific examples for this target molecule are unavailable, the development of one-pot quadruple cascade protocols for synthesizing complex heterocyclic structures like hexahydroisoindolinones demonstrates the power of this methodology. nih.govbeilstein-journals.org Such reactions often rely on bifunctional catalysts to orchestrate the sequence of transformations. beilstein-journals.org
Sustainable Chemistry Approaches in this compound Synthesis
Incorporating principles of green chemistry is essential for developing modern synthetic processes that are environmentally benign and economically viable.
Green Solvents and Solvent-Free Reaction Environments
The choice of solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of chemical processes. rsc.org Efforts are focused on replacing traditional volatile organic compounds with greener alternatives. nih.gov For the potential synthesis of this compound, several green solvent options could be explored.
Water : As a non-toxic, non-flammable, and readily available solvent, water is an ideal green medium for many organic reactions. researchgate.netiaph.in
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) : These are salts that are liquid at low temperatures and have negligible vapor pressure. nih.govresearchgate.net They can act as both solvents and catalysts and are often recyclable. nih.govresearchgate.net For example, deep eutectic solvents formed from choline (B1196258) chloride and carboxylic acids are versatile and environmentally friendly alternatives to conventional solvents. iaph.in
Bio-based Solvents : Solvents derived from renewable resources, such as 5-methyl-1,3-dioxolane-4-one (derived from lactic acid and formaldehyde), are gaining traction as sustainable replacements for polar aprotic solvents. rsc.org
Solvent-Free Reactions : Conducting reactions without a solvent, where one of the reactants is a liquid, is an ideal scenario that minimizes waste. researchgate.net Brønsted acid ionic liquids have been used to catalyze reactions under solvent-free conditions, with the catalyst being recyclable for several cycles. nih.gov
Table 1: Potential Green Solvents for Synthesis
| Solvent Type | Examples | Key Advantages |
|---|---|---|
| Aqueous Media | Water | Non-toxic, abundant, non-flammable nih.govresearchgate.net |
| Ionic Liquids | Imidazolium-based ILs | Low vapor pressure, recyclable, can act as catalysts nih.govresearchgate.netiaph.in |
| Deep Eutectic Solvents | Choline Chloride/Urea | Biodegradable, low cost, easy to prepare researchgate.netiaph.in |
| Bio-based Solvents | 5-methyl-1,3-dioxolane-4-one | Renewable origin, biodegradable rsc.org |
This table is generated based on general principles of green chemistry and is for illustrative purposes, as specific applications to the target compound are not documented.
Catalytic Strategies for Atom-Economical Processes
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
For the synthesis of this compound, catalytic methods would be preferable. This could involve:
Organocatalysis : The use of small organic molecules to catalyze reactions. Bifunctional catalysts, such as those combining a tertiary amine and a thiourea, have proven effective in complex cascade reactions. beilstein-journals.org
Metal Catalysis : Transition metal catalysts are widely used for a variety of transformations. For instance, a one-pot synthesis of 1,4-butanediol from 1,4-anhydroerythritol was achieved using a combination of ReOx–Au/CeO2 and ReOx/C catalysts. rsc.org
Biocatalysis : The use of enzymes to carry out chemical transformations offers high selectivity and mild reaction conditions, aligning well with green chemistry principles. researchgate.net
A one-pot pseudo three-component cascade reaction for preparing 1,3,4-selenadiazole (B1620084) derivatives has been demonstrated using a KI/K2S2O8 catalytic system, showcasing an operationally simple and efficient protocol that utilizes low-toxicity chemicals. nih.gov Adapting such catalytic systems could provide a more sustainable route to complex functionalized molecules like the target compound.
Mechanochemical Activation for Enhanced Reactivity
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable tool in modern synthesis. polymtl.ca This approach can lead to enhanced reactivity, and in some cases, unlock reaction pathways that are not readily accessible through traditional solution-phase methods. researchgate.net In the context of synthesizing substituted butanols, mechanochemical activation, often through ball milling, can promote reactions by bringing reactants into close contact and increasing their effective concentration in the solid state. This technique is particularly advantageous for reactions involving solid reagents or for solvent-free conditions, aligning with the principles of green chemistry. polymtl.ca
Research into the mechanochemical synthesis of related structures, such as 1,3-diols and 1,4-iodoalcohols, has demonstrated the feasibility of this approach. researchgate.netresearchgate.net For instance, the functionalization of olefins using hypervalent iodine reagents under mechanochemical conditions has been shown to proceed efficiently without the need for a solvent or catalyst. researchgate.net This method could be adapted for the synthesis of this compound, potentially starting from a suitable unsaturated precursor. The mechanical forces generated during milling can facilitate the activation of reagents and promote the desired bond formations, leading to the target molecule.
Table 1: Comparison of Synthetic Approaches
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Mechanochemical Activation | Solvent-free or reduced solvent, use of mechanical force (e.g., ball milling). polymtl.caresearchgate.net | Enhanced reactivity, shorter reaction times, environmentally friendly. |
| Chiral Induction | Use of a chiral auxiliary temporarily attached to the substrate to direct stereochemistry. wikipedia.orgscielo.org.mx | High diastereoselectivity, predictable stereochemical outcome. |
| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer. youtube.com | High enantioselectivity, catalyst can be used in small amounts. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to achieve stereoselectivity. | High specificity of enzymes, mild reaction conditions. |
Stereoselective Synthesis for Enantiomeric and Diastereomeric Control
The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the formation of specific enantiomers and diastereomers. Such control is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.
Chiral Induction Methods and Auxiliary Applications
Chiral induction is a well-established strategy in asymmetric synthesis where a chiral auxiliary is temporarily attached to a prochiral substrate. wikipedia.orgscielo.org.mx This auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be removed to yield the desired enantiomerically enriched product. sigmaaldrich.com A variety of chiral auxiliaries are available, many derived from readily available natural sources like amino acids or terpenes. researchgate.net
For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control the stereochemistry at one or more of the chiral centers during key bond-forming steps. For example, Evans' oxazolidinone auxiliaries have been widely used to direct aldol reactions, which could be a key transformation in the synthesis of the target molecule. researchgate.netwikiwand.com The choice of auxiliary and the reaction conditions are critical for achieving high levels of diastereoselectivity.
Asymmetric Catalysis in Chiral Center Construction
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. youtube.com This field has seen significant advancements, with the development of a wide range of chiral catalysts, including metal complexes, organocatalysts, and enzymes. youtube.comyoutube.com
In the context of constructing the chiral centers of this compound, asymmetric catalysis could be employed in several key transformations. For instance, a chiral catalyst could be used to control the stereochemistry of a reduction, an aldol reaction, or an allylation, depending on the chosen synthetic route. The development of organocatalysis, which utilizes small organic molecules as catalysts, has provided powerful tools for a variety of asymmetric transformations and offers advantages in terms of cost and environmental impact. youtube.com For example, proline and its derivatives have been shown to be effective catalysts for asymmetric aldol reactions, a transformation that could be central to the synthesis of the target butanol derivative. youtube.com
Chemoenzymatic Synthesis of Stereoisomers
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to access stereochemically pure compounds. Enzymes are highly specific catalysts that can operate under mild conditions, often with exceptional levels of enantio- and regioselectivity.
For the synthesis of this compound stereoisomers, enzymes such as lipases, esterases, or dehydrogenases could be employed for key steps. For example, a racemic mixture of a precursor alcohol could be resolved through enantioselective acylation catalyzed by a lipase. Alternatively, a prochiral ketone could be reduced to a specific enantiomer of the corresponding alcohol using a dehydrogenase with high enantioselectivity. The integration of such enzymatic steps into a chemical synthesis sequence can provide an efficient route to the desired stereoisomer of this compound.
Mechanistic Investigations of 1,3 Diethoxy 4 Iodobutan 1 Ol Reactivity
Nucleophilic Substitution Reactions at the Iodinated Carbon Center
The carbon atom bonded to the iodine is a primary carbon, which significantly influences the mechanism of nucleophilic substitution.
SN1 and SN2 Mechanistic Pathways and Stereochemical Implications
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, with two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comyoutube.compressbooks.pub The structure of the substrate plays a crucial role in determining which pathway is favored. youtube.compressbooks.pub
For 1,3-Diethoxy-4-iodobutan-1-ol, the iodide is attached to a primary carbon. Generally, primary substrates strongly favor the SN2 mechanism . youtube.compressbooks.pub This is due to the relatively low steric hindrance around the reaction center, allowing the nucleophile to approach and displace the leaving group in a single, concerted step. youtube.comyoutube.com An SN2 reaction at a chiral center results in an inversion of stereochemistry. youtube.comyoutube.com However, since the iodinated carbon in this compound is not a stereocenter, this particular stereochemical outcome is not applicable.
The SN1 mechanism , which proceeds through a carbocation intermediate, is generally disfavored for primary substrates because primary carbocations are highly unstable. masterorganicchemistry.comyoutube.com For an SN1 reaction to occur, the leaving group would first depart, forming a primary carbocation. This is a high-energy process and therefore unlikely. masterorganicchemistry.com SN1 reactions typically lead to a mixture of retention and inversion of stereochemistry if the reaction occurs at a chiral center, resulting in racemization. masterorganicchemistry.comlibretexts.org
Interactive Table: Factors Influencing SN1 vs. SN2 Reactions
| Factor | SN1 Reaction | SN2 Reaction | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary >> Primary pressbooks.pub | Primary > Secondary >> Tertiary pressbooks.pub | The primary nature of the iodinated carbon strongly favors the SN2 pathway. |
| Leaving Group | Good leaving group required | Good leaving group required | Iodide is an excellent leaving group, which is a prerequisite for both pathways. |
| Nucleophile | Nucleophile strength is not critical masterorganicchemistry.com | Strong nucleophile favored | The choice of nucleophile will influence the reaction rate, but the substrate structure is the dominant factor. |
| Solvent | Polar protic solvents stabilize the carbocation intermediate libretexts.org | Polar aprotic solvents are preferred youtube.com | The reaction conditions can be optimized to further favor the SN2 mechanism. |
Influence of Neighboring Group Participation by Ether Moieties
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This can significantly increase the rate of reaction and influence the stereochemistry of the product. wikipedia.org
In this compound, the ether oxygen atoms possess lone pairs of electrons. The ether oxygen at the 3-position is suitably positioned to participate in the displacement of the iodide leaving group. This intramolecular nucleophilic attack would lead to the formation of a cyclic oxonium ion intermediate.
The participation of the ether oxygen can accelerate the rate of the substitution reaction compared to a similar substrate lacking this neighboring group. wikipedia.org The subsequent attack by an external nucleophile on the cyclic intermediate would lead to the final product. Depending on which carbon of the oxonium ion is attacked, this can lead to the formation of different products. libretexts.org
Competitive Elimination Reactions and Product Distribution
In addition to substitution reactions, elimination reactions can also occur, where a molecule loses atoms or groups of atoms from adjacent carbons to form a double bond. The primary elimination reactions are E1 (elimination unimolecular) and E2 (elimination bimolecular).
Given that SN2 reactions are favored for primary substrates, the competing elimination pathway would likely be E2 . The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.
The E1 mechanism , which proceeds through a carbocation intermediate, is unlikely for the same reasons that the SN1 mechanism is disfavored. masterorganicchemistry.com
The distribution between SN2 and E2 products is influenced by several factors:
Strength and steric hindrance of the base/nucleophile: Strong, sterically hindered bases favor E2 elimination, while strong, unhindered nucleophiles favor SN2 substitution.
Reaction temperature: Higher temperatures generally favor elimination reactions over substitution reactions. masterorganicchemistry.com
Transformations Involving the Primary Alcohol Functionality
The primary alcohol group in this compound provides another site for chemical reactivity.
Acyl Transfer and Esterification Reactions
The primary alcohol can undergo esterification in the presence of a carboxylic acid or its derivative (such as an acyl chloride or anhydride). This is a type of acyl transfer reaction. nih.gov The reaction with a carboxylic acid is typically catalyzed by a strong acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the oxygen of the alcohol.
Alternatively, the alcohol can be converted to an alkoxide by a base, which can then act as a nucleophile and attack the acylating agent. The use of anionic nucleophiles can be effective in acyl transfer catalysis. nih.gov
Intermolecular and Intramolecular Cyclization Pathways
The bifunctional nature of this compound allows for both intermolecular and intramolecular cyclization reactions.
Intramolecular cyclization can occur if the alcohol functionality (or its corresponding alkoxide) acts as an internal nucleophile to displace the iodide leaving group. This would lead to the formation of a cyclic ether. The feasibility of this reaction depends on the length of the carbon chain separating the alcohol and the iodide. In this case, the cyclization would result in the formation of a substituted tetrahydrofuran (B95107) ring.
Intermolecular reactions can also occur. For instance, two molecules of this compound could potentially react with each other under appropriate conditions. One molecule's alcohol could displace the iodide of another, leading to the formation of a larger, linear ether. However, intramolecular reactions that form five- or six-membered rings are generally favored over intermolecular reactions. caltech.edu
Oxidation and Reduction Chemistry of the Alcohol Group
The reactivity of the primary alcohol group in this compound is a focal point for synthetic transformations. Its behavior in oxidation and reduction reactions is influenced by the presence of the two ether linkages and the terminal iodo group.
Oxidation:
The primary alcohol functional group of this compound is susceptible to oxidation to yield either the corresponding aldehyde, 1,3-diethoxy-4-iodobutanal, or the carboxylic acid, 1,3-diethoxy-4-iodobutanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective conversion of primary alcohols to aldehydes. These reagents are known to minimize over-oxidation to the carboxylic acid. In the context of this compound, such a transformation would yield 1,3-diethoxy-4-iodobutanal.
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will facilitate the oxidation of the primary alcohol directly to the carboxylic acid, 1,3-diethoxy-4-iodobutanoic acid. It is noteworthy that the carbon-iodine bond may exhibit sensitivity to strongly oxidizing conditions, potentially leading to side products. For instance, studies on the structurally related 4-iodobutan-1-ol (B2624619) have shown its oxidation to 4-iodobutanoic acid using oxidizing agents like potassium permanganate.
Iodine itself, particularly in the form of hypervalent iodine compounds, can act as an oxidant. Systems like I₂ in combination with an oxidant like tert-butyl hydroperoxide (TBHP) or in the presence of a base have been used for the oxidation of alcohols. organic-chemistry.org For example, a system of I₂-KI-K₂CO₃ in water has been shown to selectively oxidize alcohols to aldehydes and ketones. organic-chemistry.org
Interactive Data Table: Oxidation Reactions of this compound
| Oxidizing Agent | Expected Primary Product | Product Structure | Reaction Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | 1,3-Diethoxy-4-iodobutanal | IC₂H₄CH(OC₂H₅)CH₂CHO | Anhydrous CH₂Cl₂ | Mild oxidation, selective for aldehyde formation. |
| Dess-Martin Periodinane (DMP) | 1,3-Diethoxy-4-iodobutanal | IC₂H₄CH(OC₂H₅)CH₂CHO | Anhydrous CH₂Cl₂ | Mild and selective oxidation. |
| Potassium Permanganate (KMnO₄) | 1,3-Diethoxy-4-iodobutanoic acid | IC₂H₄CH(OC₂H₅)CH₂COOH | Basic, aqueous | Strong oxidation, risk of C-I bond cleavage. |
| Jones Reagent (CrO₃/H₂SO₄) | 1,3-Diethoxy-4-iodobutanoic acid | IC₂H₄CH(OC₂H₅)CH₂COOH | Acetone | Strong, acidic oxidation. |
| I₂/TBHP | 1,3-Diethoxy-4-iodobutanal/acid | IC₂H₄CH(OC₂H₅)CH₂CHO / IC₂H₄CH(OC₂H₅)CH₂COOH | Varies | Outcome depends on specific conditions. |
Reduction:
The primary alcohol group in this compound is generally resistant to reduction under standard conditions. However, the carbon-iodine bond is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) or hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can lead to the reductive cleavage of the C-I bond, a process known as hydrodeiodination. This would result in the formation of 1,3-diethoxybutan-1-ol.
It is important to note that while NaBH₄ is generally selective for the reduction of aldehydes and ketones, it can, under certain conditions or with prolonged reaction times, also reduce alkyl halides. LiAlH₄ is a much stronger reducing agent and would readily cleave the C-I bond. The reduction of 4-iodobutan-1-ol to butan-1-ol using reducing agents like lithium aluminum hydride serves as a relevant analogy.
The direct reduction of the alcohol to an alkane is a challenging transformation that requires harsh conditions or specific methodologies, such as the Barton-McCombie deoxygenation, which would first involve the conversion of the alcohol to a thiocarbonyl derivative.
Interactive Data Table: Reduction Reactions of this compound
| Reducing Agent | Expected Primary Product | Product Structure | Reaction Conditions | Notes |
| H₂/Pd-C | 1,3-Diethoxybutan-1-ol | CH₃CH(OC₂H₅)CH₂CH₂OH | Methanol, room temp. | Catalytic hydrogenation leading to hydrodeiodination. |
| LiAlH₄ | 1,3-Diethoxybutan-1-ol | CH₃CH(OC₂H₅)CH₂CH₂OH | Diethyl ether or THF | Strong reducing agent, effects C-I bond reduction. |
| NaBH₄ | 1,3-Diethoxybutan-1-ol or No Reaction | CH₃CH(OC₂H₅)CH₂CH₂OH | Ethanol (B145695) or Methanol | Milder reducing agent, may reduce C-I bond. |
Elucidation of Reaction Pathways and Transition States
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing an iodine atom within the same molecule makes intramolecular cyclization a highly probable reaction pathway for this compound.
Intramolecular Cyclization:
In the presence of a non-nucleophilic base, this compound is expected to undergo an intramolecular Williamson ether synthesis. The base would deprotonate the primary alcohol to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bonded to the iodine. This Sₙ2 reaction would displace the iodide ion and lead to the formation of a five-membered heterocyclic ring, specifically a substituted tetrahydrofuran: 2-(1-ethoxyethyl)tetrahydrofuran.
The facility of such cyclizations is well-documented for halohydrins. The reaction rate is dependent on the formation of a five-membered ring, which is kinetically and thermodynamically favorable. Reductive cyclizations of olefinic iodoethers to form tetrahydrofurans have also been reported, highlighting the propensity of iodo-substituted ethers to form cyclic structures. unf.edu
Transition State Analysis:
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of reactions involving iodine. e3s-conferences.orgresearchgate.net For the intramolecular cyclization of this compound, the transition state would involve the backside attack of the alkoxide oxygen on the C-I bond. The geometry of this transition state would be trigonal bipyramidal at the carbon undergoing substitution, with the incoming oxygen and the leaving iodide ion in the apical positions.
DFT calculations on the activation of alcohols by molecular iodine suggest that halogen bonding can play a role in activating the hydroxyl group. unf.educonicet.gov.arresearchgate.net While this is more relevant for intermolecular reactions or eliminations, it underscores the complex role iodine can play. In the case of the intramolecular cyclization, the primary role of the iodine is that of a good leaving group.
Other Potential Pathways:
While intramolecular cyclization is a major anticipated pathway, other reactions are possible under different conditions.
Elimination: Under strongly basic and high-temperature conditions, E2 elimination could potentially compete with substitution, leading to the formation of 1,3-diethoxybut-3-en-1-ol. However, the formation of a five-membered ring via intramolecular Sₙ2 is generally much faster and more favorable than intermolecular or elimination reactions.
Radical Reactions: The carbon-iodine bond can undergo homolytic cleavage upon exposure to radical initiators (like AIBN) or photolysis. This would generate a primary alkyl radical, which could then participate in various radical-mediated processes.
Interactive Data Table: Predicted Reaction Pathways and Mechanistic Details
| Reaction Pathway | Reagents/Conditions | Key Intermediate/Transition State | Product(s) | Mechanistic Notes |
| Intramolecular Cyclization | NaH, K₂CO₃, or other non-nucleophilic bases | Trigonal bipyramidal Sₙ2 transition state | 2-(1-Ethoxyethyl)tetrahydrofuran | Favorable 5-exo-tet cyclization. |
| Elimination (E2) | Strong, sterically hindered base (e.g., t-BuOK) at high temp. | E2 transition state | 1,3-Diethoxybut-3-en-1-ol | Generally less favorable than cyclization. |
| Radical-mediated Reduction | AIBN, Bu₃SnH | Primary alkyl radical | 1,3-Diethoxybutan-1-ol | Involves homolytic cleavage of the C-I bond. |
Chemical Transformations and Derivatization Strategies
Exploiting Reactivity for Advanced Molecular Architectures
The carbon-iodine bond is a key handle for building more complex molecular skeletons through carbon-carbon bond-forming reactions.
Primary alkyl iodides are competent electrophiles in a variety of palladium- and nickel-catalyzed cross-coupling reactions. mit.edu These reactions are fundamental for creating C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds.
Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) in the presence of a palladium or nickel catalyst and a base would couple alkyl, alkenyl, or aryl groups at the C4 position. organic-chemistry.orgnih.govacs.orgharvard.edu The reaction is generally tolerant of hydroxyl and ether functional groups. scispace.com
Sonogashira Coupling: The introduction of an alkyne moiety can be achieved via Sonogashira coupling. wikipedia.org While traditionally challenging for unactivated alkyl halides, recent advancements have enabled the coupling of primary iodides with terminal alkynes using copper or nickel catalysis. nih.govacs.orgacs.orgkit.edu
Negishi Coupling: Coupling with organozinc reagents provides another reliable method for C-C bond formation with high functional group tolerance. organic-chemistry.org
Heck-Type Reactions: While less common for alkyl halides, related redox-relay or radical-based Heck-type reactions could potentially couple the iodo-alcohol with alkenes.
Table 2: Potential Cross-Coupling Reactions and Conditions
| Coupling Type | Coupling Partner | Catalyst System (Example) | Expected Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1,3-diethoxybutan-1-ol |
| Sonogashira | Phenylacetylene | CuI, NiCl₂(dppp) | 4-Alkynyl-1,3-diethoxybutan-1-ol |
| Negishi | Alkylzinc Halide | Pd₂(dba)₃, PCyp₃ | 4-Alkyl-1,3-diethoxybutan-1-ol |
The linear 1,3-diethoxy-4-iodobutan-1-ol is an ideal precursor for the synthesis of substituted tetrahydrofurans (THFs), a core structure in many natural products. qmul.ac.ukorganic-chemistry.org Intramolecular cyclization can be induced by treating the molecule with a base.
The reaction proceeds via an intramolecular Williamson ether synthesis. A non-nucleophilic base (e.g., sodium hydride) deprotonates the C1-hydroxyl group, forming an alkoxide. This tethered nucleophile then attacks the electrophilic C4 carbon, displacing the iodide and forming a five-membered ring. This type of cyclization is kinetically and thermodynamically favored according to Baldwin's rules for ring closure. uvic.ca The stereochemistry at C1 and C3 in the starting material will dictate the relative stereochemistry of the substituents on the resulting tetrahydrofuran (B95107) ring. nih.govnih.gov
Derivatization for Chromatographic Enantioseparation
The target molecule, this compound, possesses at least two stereocenters (at C1 and C3), meaning it can exist as a mixture of diastereomers and enantiomers. The separation of these stereoisomers is crucial for many applications. Chiral chromatography is the most common method for this purpose.
To enhance separation and detection (e.g., by UV or fluorescence detectors), the alcohol group is often derivatized. researchgate.net
Esterification with Chiral Acids: Reaction of the C1-hydroxyl group with a chiral carboxylic acid (e.g., Mosher's acid, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride forms diastereomeric esters. These diastereomers have different physical properties and can be separated on standard silica (B1680970) or C18 columns.
Formation of Carbamates: Reaction with chiral isocyanates (e.g., (R)-1-(1-naphthyl)ethyl isocyanate) produces diastereomeric carbamates that are often highly crystalline and well-resolved by HPLC. greyhoundchrom.com
Direct Separation on Chiral Stationary Phases (CSPs): Alternatively, the underivatized alcohol or its simple derivatives can be separated directly using a chiral column, such as one based on cyclodextrins or polysaccharide derivatives. mz-at.desigmaaldrich.com Derivatization might still be employed to improve peak shape and retention time. science.govresearchgate.net
Table 3: Common Chiral Derivatizing Agents for Alcohols
| Derivatizing Agent Class | Example Reagent | Resulting Derivative |
|---|---|---|
| Chiral Carboxylic Acid | Mosher's acid chloride | Diastereomeric Esters |
| Chiral Isocyanate | (R)-1-(1-Naphthyl)ethyl isocyanate | Diastereomeric Carbamates |
| Chiral Acylating Agent | (-)-Camphanic chloride | Diastereomeric Esters |
Information Unavailable for this compound Derivatization Strategies
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information could be found regarding the chemical transformations and derivatization strategies for the compound This compound , as outlined in the requested article structure.
Basic chemical identifiers for this compound, such as its molecular formula (C8H17IO3), are available in chemical databases. However, detailed experimental procedures, reaction protocols, or analytical methods for the specified derivatizations appear not to be published in the accessible literature.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections. The absence of data on the formation of diastereomeric amides and esters, as well as the lack of information on the application of chiral derivatizing agents for the chromatographic analysis of this specific compound, prevents the creation of the detailed and research-based article as instructed.
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Field and Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. acs.org For 1,3-Diethoxy-4-iodobutan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to determine its precise stereochemistry and conformational preferences in solution.
Stereochemical Assignment through ¹H and ¹³C NMR Anisotropy Effects
The presence of chiral centers in this compound necessitates the determination of its relative and absolute configuration. Anisotropy effects in ¹H and ¹³C NMR spectra, which arise from the unequal shielding of nuclei by the electron clouds of neighboring atoms or functional groups, can be leveraged for stereochemical assignment. rsc.org In halogenated compounds, the heavy iodine atom can induce significant chemical shift changes in nearby protons and carbons. organicchemistrydata.org The magnitude of these shifts is dependent on the spatial orientation of the iodine atom relative to the observed nuclei. By comparing experimental chemical shifts with those predicted by computational models for different stereoisomers, the most likely configuration can be identified. acs.orgresearchgate.net
The chemical shifts of protons and carbons are influenced by their local electronic environment. In a molecule with defined stereochemistry, the anisotropic effects of substituents can lead to distinct chemical shifts for diastereotopic protons or carbons. For instance, the protons of a CH2 group adjacent to a chiral center will often appear as separate signals in the ¹H NMR spectrum. The analysis of these chemical shift differences, in conjunction with coupling constant data, provides crucial information for assigning the relative stereochemistry of the molecule. ipb.pt
Conformational Analysis using NOE and Coupling Constant Data
The conformational flexibility of the butanol backbone in this compound can be investigated using Nuclear Overhauser Effect (NOE) and spin-spin coupling constant data. mdpi.comnih.gov NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the through-space proximity of protons. ipb.pt The observation of an NOE between two protons indicates that they are close in space, typically within 5 Å, which helps in determining the preferred conformation of the molecule. ipb.ptresearchgate.net
Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. miamioh.educonflex.net By measuring these coupling constants from the ¹H NMR spectrum, it is possible to estimate the dihedral angles along the carbon-carbon bonds of the butanol chain. This information, combined with NOE data, allows for the construction of a detailed 3D model of the predominant conformation(s) of this compound in solution. conflex.net
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Butanols This table provides illustrative data based on known chemical shift ranges for similar structures and is not specific to this compound.
| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H | ~3.6 (m) | ~60-70 |
| C2-H₂ | ~1.6-1.8 (m) | ~30-40 |
| C3-H | ~3.5 (m) | ~70-80 |
| C4-H₂I | ~3.2 (t, J ≈ 6-7) | ~5-15 |
| OCH₂CH₃ | ~3.4-3.6 (q, J ≈ 7) | ~60-65 |
| OCH₂CH₃ | ~1.2 (t, J ≈ 7) | ~15 |
Advanced Pulse Sequences for Structural Elucidation
Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to facilitate complete structural elucidation. mdpi.com Experiments such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. ipb.ptnanalysis.com These experiments are crucial for assigning all the proton and carbon signals in the NMR spectra of this compound, especially in cases of signal overlap in the one-dimensional spectra. ipb.pt
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netacs.org
Accurate Mass Measurement and Isotope Pattern Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). gu.se This accuracy allows for the unambiguous determination of the elemental formula of this compound (C8H17IO3). epa.gov The monoisotopic mass of this compound is 288.02224 g/mol . epa.gov Furthermore, the presence of iodine, which exists as a single stable isotope (¹²⁷I), simplifies the isotope pattern of the molecular ion peak, making it readily identifiable. docbrown.infodocbrown.info
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to confirm the structure of a molecule by analyzing its fragmentation pathways. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. The observed fragmentation patterns, such as the loss of an iodine atom, water, or ethoxy groups, can be rationalized based on the proposed structure, thus providing strong evidence for its connectivity. docbrown.infodocbrown.infoibchem.com For instance, a characteristic fragment would be the iodomethyl radical or cation, and the subsequent loss of the ethoxy groups.
Table 2: Predicted Fragmentation Pattern for this compound This table presents a hypothetical fragmentation pattern based on common fragmentation rules for similar compounds.
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 288.0222 | [C₈H₁₇IO₃]⁺ | - |
| 270.0117 | [C₈H₁₅IO₂]⁺ | H₂O |
| 243.0453 | [C₆H₁₂IO₂]⁺ | C₂H₅O |
| 161.0967 | [C₈H₁₇O₃]⁺ | I |
| 127.9039 | [I]⁺ | C₈H₁₇O₃ |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
The presence of multiple stereocenters in this compound necessitates the use of chiral chromatography to separate and quantify its stereoisomers. This is crucial for understanding its stereospecific synthesis and biological activity. Chiral gas chromatography (GC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC) are powerful techniques for assessing the enantiomeric and diastereomeric purity of such compounds.
Chiral Gas Chromatography (GC) Applications
Chiral GC is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. For chiral alcohols like this compound, direct analysis may be possible, but derivatization of the hydroxyl group is often employed to enhance volatility and improve separation efficiency.
Research Findings: The determination of enantiomeric excess for chiral alcohols is a common application of chiral GC. nih.gov The most effective stationary phases for this purpose are derivatized cyclodextrins, which are capable of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times. gcms.czsigmaaldrich.com For instance, modified β-cyclodextrin columns, such as those bonded to a dimethylpolysiloxane phase (e.g., CP Chirasil-DEX CB), have proven effective for resolving the enantiomers of various chiral alcohols. nih.gov
In many cases, derivatization of the alcohol to an ester, such as an acetate, can significantly increase the separation factor (α), which is a measure of the selectivity between two enantiomers. nih.gov For example, studies on acyclic chiral alcohols have shown that acetylation can dramatically improve separation factors compared to the analysis of the free alcohols. nih.gov This approach involves a simple and efficient workup procedure, making it a practical method for routine analysis. nih.gov The choice of cyclodextrin (B1172386) derivative is critical; phases like trifluoroacetyl-derivatized gamma-cyclodextrin (B1674603) (e.g., G-TA) are known to separate a wide variety of enantiomers, including alcohols and halohydrocarbons. sigmaaldrich.comdss.go.th
A typical analytical setup would involve a capillary column coated with a chiral stationary phase, using hydrogen or helium as the carrier gas, and a flame ionization detector (FID) for detection. nih.govdss.go.th
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Derivatized Cyclodextrin (e.g., CP Chirasil-DEX CB, Rt-βDEXsm, Astec CHIRALDEX G-TA) | nih.govgcms.czsigmaaldrich.com |
| Column Dimensions | 25-30 m length x 0.25-0.32 mm I.D. x 0.25 µm film thickness | nih.govgcms.cz |
| Carrier Gas | Hydrogen or Helium | nih.gov |
| Injector Temperature | 230-250°C | nih.gov |
| Detector (FID) Temperature | 250-275°C | nih.gov |
| Oven Program | Isothermal or temperature ramp (e.g., 40°C to 230°C at 2°C/min) | gcms.cz |
| Derivatization (Optional) | Acetylation (using acetic acid) to form corresponding esters | nih.gov |
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is the benchmark technique for the separation of enantiomers in the pharmaceutical industry. d-nb.info For a compound with multiple stereocenters like this compound, HPLC can be used to separate both enantiomeric pairs and diastereomers.
Research Findings: The development of a chiral HPLC method is a systematic process that begins with screening a variety of chiral stationary phases (CSPs) under different mobile phase conditions. d-nb.infosigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, are the most versatile and widely used due to their broad applicability across different chromatographic modes (normal-phase, reversed-phase, and polar organic). d-nb.infocolumnex.com
For separating diastereomers, an achiral stationary phase like silica gel can be effective. mdpi.comnih.govresearchgate.net However, for resolving enantiomers, a CSP is required. phenomenex.comsigmaaldrich.com The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the analyte and the CSP, driven by interactions like hydrogen bonding, dipole-dipole, and steric effects. phenomenex.com
Method development typically involves screening a small, diverse set of polysaccharide columns (e.g., those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate)) with various mobile phases, often mixtures of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). d-nb.infocolumnex.com The addition of small amounts of additives can also be critical for achieving separation. sigmaaldrich.com Once initial hits are found, the method is optimized by adjusting parameters such as mobile phase composition, temperature, and flow rate to achieve baseline separation. d-nb.infosigmaaldrich.com
| Parameter | Typical Screening Condition | Reference |
|---|---|---|
| Columns (CSPs) | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | d-nb.infofagg-afmps.be |
| Chromatographic Mode | Normal-Phase or Polar Organic | d-nb.info |
| Mobile Phases | Hexane/Isopropanol, Hexane/Ethanol (B145695), Methanol/2-Propanol | d-nb.info |
| Gradient/Isocratic | Initial screening often uses a gradient, followed by isocratic optimization | d-nb.info |
| Flow Rate | 0.5 - 1.0 mL/min | sigmaaldrich.com |
| Temperature | Ambient or controlled (e.g., 10-40°C); lower temperatures can enhance selectivity | d-nb.infosigmaaldrich.com |
| Detection | UV (if chromophore present) or Refractive Index (RI) Detector |
Computational Chemistry and Theoretical Studies
Quantum Chemical Approaches for Stereoselectivity Prediction
Quantum chemical calculations have become an indispensable tool for rationalizing and predicting the stereochemical course of organic reactions. nih.gov These methods allow for the detailed examination of transition states and intermediates, providing insights into the energetic differences that govern the formation of one stereoisomer over another.
The stereochemical outcome of a chemical reaction is determined by the relative activation energies of the diastereomeric or enantiomeric transition states leading to the different stereoisomeric products. A lower activation energy for one pathway results in the preferential formation of the corresponding stereoisomer.
Diastereoselectivity arises when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the approach of reagents, leading to diastereomeric transition states with different energies. Computational models, such as those based on Density Functional Theory (DFT), are frequently employed to calculate the energies of these transition states and predict the diastereomeric ratio of the products. These models can account for steric hindrance, electronic effects, and conformational preferences that dictate the facial selectivity of the reaction.
Enantioselectivity is observed in reactions that produce a chiral product from an achiral or racemic starting material, typically through the use of a chiral catalyst, reagent, or auxiliary. The chiral entity interacts differently with the prochiral substrate to form diastereomeric transition state complexes. The energy difference between these complexes determines the enantiomeric excess (ee) of the product. Quantum chemical calculations are crucial for understanding the subtle non-covalent interactions within these transition state assemblies that are responsible for chiral induction.
For instance, theoretical investigations of transition structures in various organic reactions, including additions and cycloadditions, have provided detailed insights into the geometries of bond-forming processes that are not experimentally accessible. nih.gov These computational studies have led to the development of qualitative rules and semi-empirical models for predicting stereoselectivity in a range of reactions. nih.gov
Non-covalent interactions (NCIs) are fundamental to the process of chiral recognition, which is the ability of a chiral molecule (the selector) to differentiate between the enantiomers of another chiral molecule (the selectand). These interactions, although individually weak, collectively contribute to the stability of the diastereomeric complexes formed between the chiral selector and the enantiomers of the analyte.
Key non-covalent interactions involved in chiral recognition include:
Hydrogen Bonding: The directional nature of hydrogen bonds makes them highly effective in creating a specific and rigid orientation between the interacting molecules.
Van der Waals Forces: These include dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces. While ubiquitous, their collective contribution can be significant in differentiating the shape and size of the enantiomers.
π-Interactions: These can involve π-π stacking, cation-π, anion-π, and XH-π interactions, where X is a heteroatom. Aromatic rings and other π-systems in both the selector and selectand can engage in these interactions to provide stereochemical discrimination.
Halogen Bonding: The iodine atom in a molecule like 1,3-diethoxy-4-iodobutan-1-ol could potentially participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. Quantitative studies on the complexes between iodo-perfluorocarbons and hydrogen-bond acceptors have been conducted to understand the interplay between halogen bonding, hydrogen bonding, and other non-covalent forces. rsc.org
The "three-point interaction model" is a classical concept in chiral recognition, which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. Modern computational studies provide a much more nuanced and quantitative picture of these interactions.
The following table summarizes the key non-covalent interactions and the computational methods used to study them.
| Non-Covalent Interaction | Description | Relevant Computational Methods |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | DFT, AIM, NBO |
| Van der Waals Forces | Weak, short-range electrostatic interactions between uncharged molecules, arising from transient fluctuations in electron distribution. | DFT with dispersion corrections (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT) |
| π-Interactions | Interactions involving π-systems, such as π-π stacking, cation-π, and anion-π. | DFT, MP2, CCSD(T) |
| Halogen Bonding | A non-covalent interaction between a halogen atom with an electropositive region (σ-hole) and a Lewis base. | DFT, Molecular Electrostatic Potential (MEP) analysis |
Synthetic Utility and Role As a Chiral Building Block
Application in the Synthesis of Complex Organic Molecules
Precursor for Bioactive Compounds and Pharmaceuticals
There is currently no available scientific literature that documents the use of 1,3-Diethoxy-4-iodobutan-1-ol as a direct precursor in the synthesis of specific bioactive compounds or pharmaceuticals. While related iodo-alcohols are recognized as valuable synthetic intermediates, the role of this diethoxy-substituted variant has not been detailed in published research.
Construction of Functionalized Heterocyclic Systems
Information regarding the application of this compound in the construction of functionalized heterocyclic systems is not present in the available scientific literature. Methodologies for synthesizing heterocycles often utilize bifunctional molecules, and while the structure of this compound suggests potential for such applications (e.g., through intramolecular cyclization), no specific examples have been reported.
Stereodefined this compound in Asymmetric Synthesis
As a Chiral Synthon for Carbon Skeleton Construction
There are no available research findings on the use of stereodefined (chiral) this compound as a synthon for the construction of carbon skeletons in asymmetric synthesis. The development and application of chiral building blocks are crucial in modern organic chemistry; however, the enantiomerically pure forms of this specific compound have not been described in the context of asymmetric synthesis in the surveyed literature.
Ligand Design and Catalyst Development Utilizing the Scaffold
No information is available in the scientific literature regarding the use of the this compound scaffold in the design of ligands or the development of catalysts. Chiral diols and their derivatives are often employed as ligands in metal-catalyzed reactions, but there is no evidence to suggest that this particular compound has been utilized for such purposes.
Future Research Directions
Development of Highly Efficient and Stereoselective Synthetic Methodologies
The presence of two stereocenters (at C1 and C3) in 1,3-diethoxy-4-iodobutan-1-ol necessitates the development of synthetic routes that can control the relative and absolute stereochemistry. Current strategies for synthesizing related polyoxygenated and halogenated compounds often lack the required selectivity or efficiency. Future research should target novel catalytic and stereoselective approaches.
Key research objectives in this area include:
Asymmetric Aldol-type Reactions: Investigating the stereoselective addition of an ethyl enol ether or a related nucleophile to a protected iodo-acetaldehyde derivative, followed by controlled reduction or hemiacetal formation.
Catalytic Asymmetric Synthesis: Exploring the use of chiral catalysts, such as nickel(II) or gold(I) complexes, which have shown efficacy in stereoselective bond formations, to construct the carbon backbone with high fidelity. nih.gov The development of methods analogous to the enantioselective hydroamination or hydroalkylation of alkenes could provide a pathway to chiral iodo-ether precursors. nih.govacs.org
Substrate-Controlled Synthesis: Utilizing chiral auxiliaries, such as Evans oxazolidinones, attached to a precursor molecule to direct the stereochemical outcome of key bond-forming steps, including alkylation or addition reactions. sigmaaldrich.commdpi.com
A comparative analysis of potential future synthetic strategies is presented in Table 1.
Table 1: Proposed Stereoselective Synthetic Strategies for this compound
| Strategy | Proposed Catalyst/Reagent | Potential Advantages | Key Challenges |
|---|---|---|---|
| Catalytic Asymmetric Aldol (B89426) Addition | Chiral Lewis Acid (e.g., Ti, B) + Silyl Enol Ether | High enantioselectivity, atom economy. | Synthesis of precursor iodo-aldehyde, control of diastereoselectivity. |
| Nickel-Catalyzed Hydroalkylation | NiBr₂/Chiral Ligand + Iodo-alkene Precursor | Direct C-C bond formation, high enantioselectivity. nih.gov | Preparation of a suitable functionalized iodo-alkene starting material. |
| Gold-Catalyzed Hemiacetal Activation | AuCl₃ + Chiral Ligand | Mild reaction conditions, high stereoselectivity for glycosidic-like linkages. nih.gov | Chemoselective activation in the presence of multiple oxygen atoms. |
| Auxiliary-Controlled Alkylation | Chiral Oxazolidinone + Alkylating Agent | Predictable stereochemical outcome, robust methodology. sigmaaldrich.com | Multiple synthetic steps required for auxiliary attachment and removal. |
In-depth Understanding of Novel Reaction Mechanisms
A thorough mechanistic understanding of the reactions involving this compound is crucial for predicting its reactivity and optimizing its use. The interplay between the hemiacetal, ether, and iodide functional groups can lead to complex reaction pathways, including substitutions, eliminations, rearrangements, and radical processes.
Future mechanistic studies should focus on:
Nucleophilic Substitution at C4: Investigating the kinetics and transition states of substitution reactions at the iodine-bearing carbon to determine the influence of the adjacent ether and the distal hemiacetal group. Does the reaction proceed via a classic SN2 pathway, or is there anchimeric assistance from an oxygen atom leading to a cyclic oxonium intermediate?
Hemiacetal Reactivity: Elucidating the mechanism of reactions at the C1 position. Theoretical studies on simpler systems suggest that hemiacetal formation and cleavage can be catalyzed and may proceed through various transition states, such as pseudo eight-membered rings involving solvent or catalyst molecules. researchgate.netrsc.org Similar investigations for this compound, particularly its glycosylation-type reactions, are warranted. nih.govacs.org
Radical-Mediated Transformations: Exploring the generation of a radical at C4 via single-electron transfer (e.g., using SmI₂ or photoredox catalysis) and studying its subsequent reactions, such as intramolecular cyclization or intermolecular addition. bbhegdecollege.com Mechanistic probes and kinetic analysis could differentiate between inner-sphere and outer-sphere electron transfer processes.
Table 2: Potential Mechanistic Pathways for Investigation
| Reaction Type | Proposed Mechanism | Investigative Technique | Expected Outcome |
|---|---|---|---|
| Intramolecular Cyclization | SN2 with anchimeric assistance | Kinetic studies, isotopic labeling, computational modeling | Formation of a substituted tetrahydrofuran (B95107); elucidation of neighboring group participation. |
| Radical C-C Coupling | Photoredox-catalyzed Atom Transfer Radical Addition (ATRA) | Transient absorption spectroscopy, DFT calculations, radical clock experiments | Understanding the initiation and propagation steps; identifying key radical intermediates. researchgate.net |
| Hemiacetal Glycosylation | Acid-catalyzed SN1-like via oxocarbenium ion | NMR monitoring, kinetic analysis, computational modeling of intermediates | Determining the role of the catalyst and the stereochemical course of the reaction. nih.gov |
Expanding the Scope of Synthetic Applications
The true value of this compound will be realized by demonstrating its utility in the synthesis of valuable, complex target molecules. Its functional group array makes it an ideal precursor for various heterocyclic and acyclic structures that are difficult to access by other means.
Future work should aim to apply this building block in:
Synthesis of Substituted Tetrahydrofurans: Exploiting intramolecular cyclization reactions (e.g., base-mediated Williamson ether synthesis or radical cyclization) to generate highly substituted tetrahydrofuran rings, a common motif in natural products.
Precursor to Polyketide Fragments: Using the compound as a four-carbon synthon in the iterative synthesis of polyketide natural products. The iodide can be converted into an organometallic species for coupling reactions, and the oxygen functionalities can be manipulated to match the target structure.
Formation of Novel Heterocycles: Using the di-functional nature of the molecule to participate in multi-component reactions or cascade sequences to build more complex heterocyclic systems, such as substituted oxazines or other poly-oxygenated rings. nih.gov
Late-Stage Functionalization: Developing reactions where the 1,3-diethoxy-4-iodo-1-butanol moiety is attached to a complex core molecule, leveraging modern cross-coupling methods. nih.gov
Table 3: Potential Synthetic Targets from this compound
| Target Class | Synthetic Strategy | Key Transformation | Potential Significance |
|---|---|---|---|
| Substituted Tetrahydrofurans | Intramolecular Williamson Ether Synthesis | Base-induced SN2 cyclization | Access to core structures of lignans (B1203133) and other natural products. |
| Acyclic Polyols | Reduction and Functional Group Interconversion | Reduction of iodide, deprotection/modification of ethers and alcohol | Building blocks for macrolide antibiotics and other polyketides. |
| Fused Bicyclic Ethers | Tandem Cyclization/Coupling | Radical cyclization followed by intramolecular trapping | Rapid construction of complex bridged and fused ring systems. |
| Biologically Active Analogues | Coupling and Derivatization | Conversion of iodide to other functional groups for coupling (e.g., Sonogashira, Suzuki) | Synthesis of analogues of natural products for structure-activity relationship (SAR) studies. nih.govgoogle.com |
Advanced Integrated Computational and Experimental Studies
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. For a molecule like this compound, integrated studies can provide deep insights that are not accessible through experiments alone, guiding the design of more effective synthetic strategies and reactions. nist.gov
Future integrated research should encompass:
Conformational Analysis: Using Density Functional Theory (DFT) to determine the lowest energy conformations of the molecule and its reaction intermediates. This is crucial for understanding stereochemical outcomes, as the spatial arrangement of reactive groups dictates transition state energies.
Transition State Modeling: Calculating the transition state structures and activation energies for proposed synthetic routes (Section 8.1) and mechanistic pathways (Section 8.2). This can predict the feasibility of a reaction and explain observed regio- and stereoselectivity. mdpi.com
Reaction Pathway Mapping: Computationally mapping the entire potential energy surface for key transformations, such as catalyzed cyclizations or rearrangements, to uncover novel, low-energy pathways that might otherwise be overlooked.
Spectroscopic Prediction: Calculating NMR and IR spectra for proposed intermediates and products to aid in their experimental characterization and confirm structural assignments.
Table 4: Framework for an Integrated Computational-Experimental Study
| Research Question | Computational Method | Experimental Validation | Desired Insight |
|---|---|---|---|
| What is the origin of stereoselectivity in the asymmetric synthesis? | DFT/B3LYP Transition State Search | Synthesis and X-ray crystallography of diastereomeric products. | Identification of key non-covalent interactions in the favored transition state. |
| Is a radical cyclization kinetically and thermodynamically favorable? | CBS-QB3 or G4(MP2) calculation of reaction profile | Radical clock experiments; product analysis under radical conditions. | Quantitative prediction of reaction rates and product ratios. |
| How does the solvent influence hemiacetal activation? | Molecular Dynamics (MD) simulations with explicit solvent | Systematic screening of solvents and monitoring reaction kinetics by NMR. | Understanding the role of specific solvent-solute hydrogen bonds in stabilizing key intermediates. researchgate.net |
By pursuing these interconnected research avenues, the scientific community can systematically unlock the synthetic potential of this compound, transforming it from a chemical curiosity into a valuable tool for the construction of complex and biologically relevant molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
